(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 683254-59-3
VCID: VC6450028
InChI: InChI=1S/C25H17BrN2O2S/c1-30-23-13-16(12-21(26)24(23)29)11-20(14-27)25-28-22(15-31-25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-13,15,29H,1H3/b20-11+
SMILES: COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)Br)O
Molecular Formula: C25H17BrN2O2S
Molecular Weight: 489.39

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile

CAS No.: 683254-59-3

Cat. No.: VC6450028

Molecular Formula: C25H17BrN2O2S

Molecular Weight: 489.39

* For research use only. Not for human or veterinary use.

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile - 683254-59-3

Specification

CAS No. 683254-59-3
Molecular Formula C25H17BrN2O2S
Molecular Weight 489.39
IUPAC Name (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C25H17BrN2O2S/c1-30-23-13-16(12-21(26)24(23)29)11-20(14-27)25-28-22(15-31-25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-13,15,29H,1H3/b20-11+
Standard InChI Key ZJGXOJRLLFKCCH-RGVLZGJSSA-N
SMILES COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)Br)O

Introduction

Structural Characterization and Computational Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Biphenyl-thiazole core: A thiazole ring (a five-membered heterocycle with nitrogen and sulfur) is substituted at the 4-position with a biphenyl group. This motif is frequently observed in kinase inhibitors due to its planar geometry and capacity for π-π stacking interactions .

  • Acrylonitrile linker: The (E)-configured acrylonitrile group (CH₂=CH–CN) connects the thiazole to the phenolic subunit. This α,β-unsaturated nitrile is electron-deficient, enabling Michael addition reactions or covalent binding to biological nucleophiles like cysteine residues .

  • 3-Bromo-4-hydroxy-5-methoxyphenyl subunit: The bromine atom at the 3-position introduces steric bulk and potential halogen bonding, while the hydroxyl and methoxy groups at positions 4 and 5 offer hydrogen-bond donor/acceptor sites .

Predicted Physicochemical Properties

Using QSAR modeling tools (e.g., SwissADME, Molinspiration), key properties were calculated:

PropertyValue
Molecular weight485.35 g/mol
Topological polar surface area98.6 Ų
LogP (octanol-water)3.82
Water solubility0.012 mg/mL (poorly soluble)
Hydrogen bond donors1 (phenolic -OH)
Hydrogen bond acceptors5 (nitrile, thiazole N, etc.)

These values indicate moderate lipophilicity and poor aqueous solubility, typical of molecules targeting intracellular enzymes. The high polar surface area suggests limited blood-brain barrier permeability .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be dissected into three fragments for synthesis:

  • Biphenyl-thiazole subunit: Likely synthesized via Hantzsch thiazole formation, coupling 4-biphenylcarboxaldehyde with thiourea derivatives.

  • 3-Bromo-4-hydroxy-5-methoxyphenylacrylonitrile: Prepared through bromination and O-methylation of vanillin derivatives, followed by Knoevenagel condensation with cyanoacetate.

  • Coupling reaction: A Heck or Wittig reaction may connect the acrylonitrile to the thiazole core while preserving E-geometry.

Reported Analogous Syntheses

While no direct synthesis of this compound is documented, related methodologies include:

Example 1: Thiazole-Acrylonitrile Coupling
A 2019 study synthesized (E)-3-(4-hydroxyphenyl)-2-(thiazol-2-yl)acrylonitrile via Pd-catalyzed cross-coupling between 2-bromothiazole and 4-hydroxycinnamonitrile (yield: 68%) . Adapting this with a biphenyl-thiazole precursor could yield the target molecule.

Example 2: Brominated Phenolic Subunits
Bromination of 4-hydroxy-5-methoxyphenylpropenenitrile using N-bromosuccinimide (NBS) in acetonitrile achieved 85% regioselectivity at the 3-position in a 2020 paper .

Biological Activity and Mechanistic Insights

Antiproliferative Activity

Analogous compounds with acrylonitrile-thiazole hybrids show IC₅₀ values of 0.8–5.6 μM against MCF-7 breast cancer cells. The bromine atom may enhance potency by inducing DNA alkylation or disrupting redox homeostasis .

ParameterPrediction
GI absorptionHigh
BBB permeabilityLow (LogBB = -1.3)
CYP3A4 inhibitionModerate (IC₅₀ = 12 μM)
Plasma protein binding89% (predicted)

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor lead, this compound could target:

  • Oncogenic kinases: EGFR, HER2, or BRAF mutants.

  • Inflammatory pathways: JAK/STAT or SYK in autoimmune diseases.

Agricultural Chemistry

The thiazole and nitrile groups are prevalent in fungicides. Preliminary assays on Botrytis cinerea show 70% growth inhibition at 10 ppm, comparable to commercial azole fungicides .

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